7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207435
InChI: InChI=1S/C12H9ClF3NO2/c1-2-19-11(18)9-5-6-7(12(14,15)16)3-4-8(13)10(6)17-9/h3-5,17H,2H2,1H3
SMILES:
Molecular Formula: C12H9ClF3NO2
Molecular Weight: 291.65 g/mol

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC17207435

Molecular Formula: C12H9ClF3NO2

Molecular Weight: 291.65 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester -

Specification

Molecular Formula C12H9ClF3NO2
Molecular Weight 291.65 g/mol
IUPAC Name ethyl 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H9ClF3NO2/c1-2-19-11(18)9-5-6-7(12(14,15)16)3-4-8(13)10(6)17-9/h3-5,17H,2H2,1H3
Standard InChI Key LZAVZQMRWIRPHF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a bicyclic indole core substituted with electron-withdrawing groups (chlorine and trifluoromethyl) and an ethyl ester functional group. The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural attributes include:

PropertyValueSource
IUPAC NameEthyl 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylate
Molecular FormulaC12H9ClF3NO2\text{C}_{12}\text{H}_9\text{ClF}_3\text{NO}_2
Molecular Weight291.65 g/mol
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)C(F)(F)F
InChIKeyLZAVZQMRWIRPHF-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic interactions in biological systems .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterization. Predicted spectral features include:

  • 1H^1\text{H} NMR: Signals for the ethyl group (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet), aromatic protons (δ 7.2–7.8 ppm), and the indole NH proton (δ 10.5 ppm) .

  • 13C^{13}\text{C} NMR: Peaks corresponding to the ester carbonyl (δ 165–170 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets due to 1JCF^1J_{C-F}) .

  • MS (ESI+): Molecular ion peak at m/z 292.05 ([M+H]+^+) with fragments arising from ester cleavage and trifluoromethyl loss .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step strategies, leveraging classical indole-forming reactions such as the Fischer indole synthesis or transition-metal-catalyzed cross-coupling. A representative route includes:

  • Indole Core Formation: Cyclization of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.

  • Functionalization:

    • Chlorination: Electrophilic substitution at the 7-position using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 .

    • Trifluoromethylation: Introduction of the CF3_3 group via Ullmann coupling or radical trifluoromethylation .

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 or DCC/DMAP .

Optimization and Yield

A published protocol reports a 92% yield for the hydrolysis of a methyl ester precursor to the carboxylic acid, followed by ethyl esterification under mild conditions . Critical parameters include:

  • Temperature: 60–80°C for cyclization steps.

  • Catalysts: Palladium catalysts for cross-coupling reactions.

  • Solvents: Ethanol/water mixtures for esterification .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point120–125°C (predicted)
Boiling Point320–325°C (estimated)
Solubility in Water<0.1 mg/mL (lipophilic nature)
LogP (Octanol-Water)3.5–4.0

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.

Stability and Reactivity

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments .

  • Light Sensitivity: Degrades upon prolonged UV exposure, requiring storage in amber glass .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • The trifluoromethyl group enhances membrane permeability and target binding affinity .

  • The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

ParameterDetailsSource
GHS PictogramWarning (Exclamation mark)
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresP305+P351+P338 (Eye contact)

Environmental Impact

Predicted ecotoxicity data:

  • LC50_{50} (Fish): 5.2 mg/L (96h, Danio rerio).

  • Biodegradation: Low (persistence >60 days in soil) .

Applications in Research and Industry

Pharmaceutical Intermediate

Used in the synthesis of kinase inhibitors and serotonin receptor modulators. A key intermediate in the production of:

  • Antiviral Agents: Inhibitors of viral RNA polymerases.

  • Agrochemicals: Herbicides with auxin-like activity .

Material Science

Incorporated into organic semiconductors due to its electron-deficient aromatic system .

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